LCH's primary established application lies in the management of hyperphosphatemia, a condition characterized by abnormally high levels of phosphate in the blood. This condition often occurs in individuals with chronic kidney disease (CKD) as their kidneys struggle to effectively remove phosphate from the bloodstream. LCH acts as a phosphate binder, meaning it binds to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This effectively lowers serum phosphate levels and helps manage the complications associated with hyperphosphatemia in CKD patients [, ].
While LCH is used to manage hyperphosphatemia, it's crucial to note that its impact on bone health is still under investigation. Concerns exist regarding potential bone toxicity associated with long-term LCH use, as some studies suggest possible associations with bone mineral density changes []. Ongoing research is exploring the potential mechanisms behind these effects and aiming to establish the long-term safety and efficacy of LCH treatment for CKD patients in terms of bone health [].
As LCH becomes increasingly used in clinical settings, researchers are investigating its potential interactions with other medications. One such area of research focuses on the interaction between LCH and roxadustat, a medication used to treat anemia in CKD patients []. Understanding these interactions is crucial for ensuring the safe and effective administration of multiple medications simultaneously.
Lanthanum carbonate hydrate is a chemical compound with the formula , where typically represents the number of water molecules associated with the lanthanum carbonate. This compound consists of lanthanum ions combined with carbonate ions and water molecules, forming a hydrated salt. It is primarily used in medical applications as a phosphate binder for patients with chronic kidney disease, helping to manage elevated phosphate levels by preventing their absorption in the gastrointestinal tract .
These reactions occur under controlled pH conditions to optimize the yield of lanthanum carbonate hydrate and minimize by-products such as lanthanum hydroxide carbonate .
Lanthanum carbonate hydrate exhibits significant biological activity, particularly as a phosphate binder. It is marketed under the trade name Fosrenol and is used to treat hyperphosphatemia in patients with chronic kidney disease. The mechanism of action involves binding dietary phosphate in the intestine, thereby reducing its absorption into the bloodstream. This action helps in managing phosphate levels effectively, which is crucial for patients undergoing dialysis or those with impaired renal function .
Several methods exist for synthesizing lanthanum carbonate hydrate:
These methods allow for the production of lanthanum carbonate hydrate with varying degrees of hydration (e.g., dihydrate, tetrahydrate), each possessing unique properties suitable for specific applications.
Lanthanum carbonate hydrate has several applications across various fields:
Studies have shown that lanthanum carbonate hydrate interacts with various biological systems primarily through its role as a phosphate binder. Research indicates that it binds phosphate ions effectively, achieving binding rates exceeding 99% under optimal conditions . Further investigations are ongoing to explore its interactions at the molecular level, particularly concerning its impact on intestinal absorption and systemic bioavailability.
Lanthanum carbonate hydrate shares similarities with several other compounds but has distinct properties that set it apart:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Lanthanum Hydroxycarbonate | Intermediate form; less effective as a phosphate binder | |
Calcium Carbonate | Commonly used in dietary supplements; less soluble | |
Aluminum Hydroxide | Antacid properties; used in pharmaceuticals | |
Iron(III) Hydroxide Carbonate | Used in water treatment; different metal ion behavior |
Lanthanum carbonate hydrate's unique ability to bind phosphates effectively makes it particularly valuable in medical applications compared to these similar compounds. Its large molecular structure also contributes to its efficacy and safety profile when used therapeutically .
Lanthanum carbonate hydrate exists with the general molecular formula La₂(CO₃)₃·nH₂O, where n represents the variable number of water molecules incorporated into the crystal lattice [1] [3] [5]. The compound most commonly occurs in two well-characterized hydrated forms: the pentahydrate La₂(CO₃)₃·5H₂O and the octahydrate La₂(CO₃)₃·8H₂O [7] [28] [29]. The anhydrous molecular weight of lanthanum carbonate is 457.84-457.85 grams per mole, while the pentahydrate form exhibits a molecular weight of 547.91 grams per mole [28] [10] [16].
The structural arrangement of lanthanum carbonate hydrate features lanthanum(III) cations coordinated with carbonate anions in a complex three-dimensional network [1]. The International Union of Pure and Applied Chemistry name for this compound is lanthanum(3+);tricarbonate;hydrate, reflecting the ionic nature of the lanthanum-carbonate interactions [1]. The compound is registered under Chemical Abstracts Service number 54451-24-0, which serves as the primary identifier for this specific hydrated form [1] [10] [11].
Table 1: Fundamental Physical and Chemical Properties of Lanthanum Carbonate Hydrate
Property | Value | Reference |
---|---|---|
Molecular Formula (general) | La₂(CO₃)₃·nH₂O | [1] [3] [5] |
Molecular Formula (specific forms) | La₂(CO₃)₃·5H₂O, La₂(CO₃)₃·8H₂O | [7] [28] [29] |
CAS Number | 54451-24-0 | [1] [10] [11] |
Molecular Weight (anhydrous) | 457.84-457.85 g/mol | [3] [10] [16] |
Molecular Weight (pentahydrate) | 547.91 g/mol | [28] |
Lanthanum carbonate hydrate crystallizes in the orthorhombic crystal system, which represents one of the seven fundamental crystal systems in crystallography [29]. Detailed crystallographic analysis of the tetrahydrate form La₂(CO₃)₃·4H₂O reveals that the compound adopts the space group Pmp21(18), indicating specific symmetry operations within the crystal lattice [29]. The unit cell parameters for this form include lattice parameter a = 9.57 Angstroms, lattice parameter b = 12.65 Angstroms, and lattice parameter c = 8.94 Angstroms [29].
X-ray powder diffraction studies demonstrate that lanthanum carbonate hydrate exhibits a characteristic layered structure, evidenced by a strong diffraction peak at 2θ = 13.53° [29]. This layered arrangement is fundamental to understanding the compound's structural properties and contributes to its unique physical characteristics [29]. The crystal structure maintains its integrity through a complex network of hydrogen bonding between water molecules and the carbonate framework [14].
Table 2: Crystallographic Parameters of Lanthanum Carbonate Hydrate
Parameter | Value | Source |
---|---|---|
Crystal System | Orthorhombic | [29] |
Space Group (La₂(CO₃)₃·4H₂O) | Pmp21(18) | [29] |
Lattice Parameter a | 9.57 Å | [29] |
Lattice Parameter b | 12.65 Å | [29] |
Lattice Parameter c | 8.94 Å | [29] |
Characteristic Diffraction Peak | 2θ = 13.53° (layered structure) | [29] |
Lanthanum carbonate hydrate presents as a white powder under standard laboratory conditions [10] [11] [16]. The compound maintains its solid state at room temperature and exhibits a crystalline structure when examined under appropriate magnification [11]. Commercial preparations of lanthanum carbonate hydrate consistently demonstrate this characteristic white appearance, which serves as a primary visual identification criterion for the compound [19] [27].
The powder form of lanthanum carbonate hydrate results from the specific crystal habit and particle size distribution inherent to the compound's crystallization process [19]. The material maintains its structural integrity and appearance when stored under appropriate conditions, though its hygroscopic nature requires careful handling to prevent moisture absorption [26] [27].
The density of lanthanum carbonate hydrate ranges from 2.6 to 2.7 grams per cubic centimeter, representing a relatively high density characteristic of lanthanide compounds [11] [16] [20]. This density value reflects the significant atomic mass of lanthanum and the compact arrangement of ions within the crystal lattice [20].
Solubility studies reveal that lanthanum carbonate hydrate exhibits negligible solubility in water, classifying it as essentially insoluble in aqueous media [11] [16] [20]. However, the compound demonstrates significant solubility in dilute acid solutions, including hydrochloric acid and nitric acid [20] [32]. This differential solubility behavior is attributed to the basic nature of the carbonate anions, which readily react with protons in acidic environments to form soluble lanthanum salts and carbon dioxide [32].
The water insolubility of lanthanum carbonate hydrate plays a crucial role in its functional applications, particularly in systems where controlled release or selective binding is desired [35] [36]. The compound's ability to dissolve in acidic conditions while remaining stable in neutral and basic environments provides important insights into its chemical behavior [20].
Lanthanum carbonate hydrate does not exhibit a traditional melting point but instead undergoes thermal decomposition when subjected to elevated temperatures [16] [21]. The thermal decomposition process begins at approximately 470-480°C, where decarboxylation reactions initiate the breakdown of the carbonate structure [21]. This temperature range represents the onset of significant structural changes rather than a phase transition to a liquid state [21].
Thermogravimetric analysis reveals a complex multi-step thermal decomposition process for lanthanum carbonate hydrate [23] [29]. The first step, occurring from 30°C to approximately 350°C, involves the progressive loss of hydration water, resulting in a mass loss of approximately 24%, which closely matches the theoretical value of 23.9% for the octahydrate form [23] [29]. The second step, occurring between 470-480°C, corresponds to decarboxylation reactions that produce carbon dioxide gas and form lanthanum dioxycarbonate (La₂O₂CO₃) as an intermediate product [21] [23].
The final thermal decomposition step occurs above 900°C, where the dioxycarbonate intermediate converts to lanthanum oxide (La₂O₃) as the ultimate decomposition product [23]. This sequential thermal behavior provides important information about the thermal stability and processing conditions suitable for lanthanum carbonate hydrate [23].
Lanthanum carbonate hydrate exhibits characteristic basic properties due to the presence of carbonate anions in its structure [20] [32]. When exposed to acidic conditions, the compound readily dissolves through acid-base neutralization reactions, forming soluble lanthanum salts and releasing carbon dioxide gas [32]. This reactivity pattern is consistent with the general behavior of metal carbonates in acidic environments [20].
The dissolution process in dilute acids involves the protonation of carbonate ions, leading to the formation of carbonic acid, which subsequently decomposes to carbon dioxide and water [32]. The lanthanum cations released during this process form stable complexes with the acid anions, resulting in complete dissolution of the original carbonate structure [32]. This acid-base behavior is fundamental to understanding the compound's chemical properties and potential applications [20].
The basic character of lanthanum carbonate hydrate also manifests in its ability to neutralize acidic species, making it potentially useful in applications requiring pH buffering or acid neutralization [32]. The extent of this basic behavior depends on the specific acid strength and concentration encountered [20].
Lanthanum carbonate hydrate demonstrates complex coordination chemistry characteristics due to the unique properties of the lanthanum(III) ion [25] [37]. The lanthanum ion possesses a large ionic radius of 1.03 Angstroms, which enables it to accommodate coordination numbers ranging from 6 to 10, significantly higher than typical transition metals [25] [37]. This high coordination number capability results from the absence of crystal field stabilization effects in lanthanide compounds [37].
The oxophilic nature of lanthanum(III) ions contributes to strong interactions with oxygen-containing ligands, including carbonate anions and water molecules [25]. In the hydrated carbonate structure, lanthanum ions coordinate with multiple carbonate groups while simultaneously binding water molecules in the coordination sphere [25]. This coordination environment results in complex three-dimensional networks that contribute to the compound's structural stability [25].
Studies of lanthanum coordination chemistry reveal that the metal-ligand bonds exhibit predominantly ionic character, with minimal covalent contribution [25] [34]. This ionic bonding character influences the compound's solubility behavior and thermal stability [25]. The coordination geometry around lanthanum centers in carbonate hydrates often deviates from regular polyhedral arrangements due to the presence of multiple different ligands and the flexibility inherent in lanthanide coordination [37].
Lanthanum carbonate hydrate exhibits pronounced hygroscopic behavior, readily absorbing moisture from the surrounding atmosphere [16] [26] [27]. This hygroscopic character results from the compound's affinity for water molecules and its ability to incorporate additional water into its crystal structure [26]. The hygroscopic nature requires careful storage conditions to maintain the compound's stability and prevent uncontrolled hydration [26].
When exposed to humid environments, lanthanum carbonate hydrate can absorb atmospheric water vapor, potentially altering its hydration state and physical properties [26] [27]. This moisture absorption occurs through surface adsorption followed by incorporation into the crystal lattice structure [26]. The rate and extent of moisture uptake depend on relative humidity, temperature, and exposure time [26].
Proper storage of lanthanum carbonate hydrate requires maintenance of dry conditions and protection from atmospheric moisture [5] [26]. Storage containers should provide adequate sealing to prevent moisture ingress, and desiccants may be employed to maintain low humidity levels [5]. The hygroscopic behavior also influences handling procedures, as prolonged exposure to ambient air can result in changes to the compound's mass and potentially its chemical properties [26] [27].
Table 3: Chemical Reactivity and Thermal Behavior
Reaction Type | Conditions/Products | Key Characteristics |
---|---|---|
Acid-Base Reaction | Soluble in dilute acids (HCl, HNO₃) | Complete dissolution, La³⁺ ion formation |
Phosphate Binding | Forms insoluble La-phosphate complexes | Optimal binding pH 3-5, effective pH 1-7 |
Thermal Decomposition (Step 1) | Dehydration: 30-350°C → anhydrous La₂(CO₃)₃ | 24% mass loss (theoretical 23.9%) |
Thermal Decomposition (Step 2) | Decarboxylation: 470-480°C → La₂O₂CO₃ + CO₂ | CO₂ gas evolution, intermediate formation |
Thermal Decomposition (Step 3) | Complete decomposition: >900°C → La₂O₃ | Final oxide product formation |
Coordination Chemistry | Variable coordination (6-10), chelating ligands | Large ionic radius (1.03 Å), oxophilic nature |
Hygroscopic Behavior | Absorbs moisture from air readily | Requires dry storage conditions |